molecular formula C17H14BrN3O2 B2815085 5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide CAS No. 1421584-20-4

5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2815085
CAS No.: 1421584-20-4
M. Wt: 372.222
InChI Key: PDDIZVAABVDGBR-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide is a complex organic compound featuring a bromine atom, a pyrrolo[1,2-a]imidazole moiety, and a furan-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activity

5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. The biological activity of this compound is primarily linked to its structural features, particularly the furan and pyrrolo[1,2-a]imidazole moieties, which are known to exhibit various pharmacological effects.

Chemical Structure

The compound can be represented by the following structure:

C18H17BrN4O2\text{C}_{18}\text{H}_{17}\text{BrN}_{4}\text{O}_{2}

This structure includes a furan ring and a pyrrolo[1,2-a]imidazole core, which are critical for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for various cellular processes. For instance, it may interact with kinases or other targets involved in signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The presence of the pyrrolo[1,2-a]imidazole moiety is often associated with enhanced antimicrobial effects.
  • Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines. This effect is likely mediated through apoptosis and disruption of cellular homeostasis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives including this compound against several pathogens. The results are summarized in Table 1.

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli15 µg/mL

Cytotoxicity Studies

The cytotoxic effects were assessed using the MTT assay on various cancer cell lines. The findings are presented in Table 2.

Cell LineIC50 (µM)
HeLa10
A5498
MCF712

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

  • Anti-tubercular Activity : In a study focused on tuberculosis treatment, derivatives with similar structures showed promising results against Mycobacterium tuberculosis, suggesting that modifications to the furan and pyrrolo rings could enhance efficacy against this pathogen .
  • Cancer Treatment : Research involving similar compounds revealed significant anti-cancer properties through induction of apoptosis in tumor cells. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyrrolo ring could enhance cytotoxicity .

Properties

IUPAC Name

5-bromo-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c18-15-7-6-14(23-15)17(22)20-12-4-1-3-11(9-12)13-10-19-16-5-2-8-21(13)16/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDIZVAABVDGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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